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molecular formula C11H17NO B8316227 N-methoxyethyl-N-methylbenzylamine CAS No. 136705-83-4

N-methoxyethyl-N-methylbenzylamine

Cat. No. B8316227
M. Wt: 179.26 g/mol
InChI Key: BMUFYMBAPXLSPK-UHFFFAOYSA-N
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Patent
US08067595B2

Procedure details

The synthesis of BnMO was carried out in a manner similar to that of BnEO (process 2) using N-methylbenzylamine (15 mL, 0.116 mol), bromoethyl methyl ether (12 mL, 0.116×1.1 mmol), and ethanol (200 mL) as a solvent. BnMO (12.09 g, 67.46 mmol, yield 58%) was obtained as a pale yellow clear liquid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:10][O:11][CH2:12][CH2:13]Br>C(O)C>[CH3:10][O:11][CH2:12][CH2:13][N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
COCCBr
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of BnMO
CUSTOM
Type
CUSTOM
Details
BnMO (12.09 g, 67.46 mmol, yield 58%) was obtained as a pale yellow clear liquid

Outcomes

Product
Name
Type
Smiles
COCCN(C)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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